molecular formula C10H9NO5S B12763663 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt CAS No. 53684-60-9

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt

Cat. No.: B12763663
CAS No.: 53684-60-9
M. Wt: 255.25 g/mol
InChI Key: REWCQQNCDUDYOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves the sulfonation of 1,2-naphthoquinone. The reaction typically occurs under controlled conditions with the use of sulfuric acid as the sulfonating agent. The reaction is carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity. The product is then neutralized with ammonium hydroxide to form the ammonium salt.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of naphthoquinone, such as hydroquinone derivatives and substituted naphthoquinones.

Scientific Research Applications

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves its interaction with biological molecules. The quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt is unique due to its combination of the quinone moiety and the sulfonic acid group. This combination enhances its solubility, reactivity, and versatility in various applications .

Properties

CAS No.

53684-60-9

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

azanium;3,4-dioxonaphthalene-1-sulfonate

InChI

InChI=1S/C10H6O5S.H3N/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);1H3

InChI Key

REWCQQNCDUDYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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